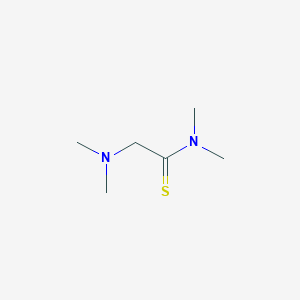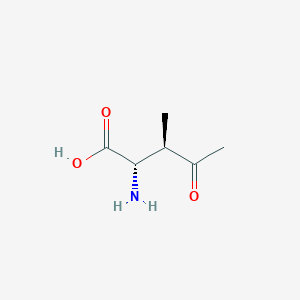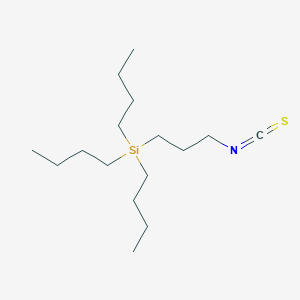![molecular formula C25H23NO4 B14492955 N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine CAS No. 65116-95-2](/img/structure/B14492955.png)
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the photoreactive monomer, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, involving steps such as purification through chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., iron(III) bromide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a photoreactive amino acid in solid-phase synthesis and as an intermediate in organic synthesis.
Biology: Incorporated into peptides for studying protein interactions and functions.
Industry: Utilized in the development of photoreactive materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photoreactive probe, binding to proteins and other biomolecules upon exposure to light. This interaction can help in characterizing drug-binding sites and understanding protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine include:
- 4-Benzoyl-L-phenylalanine
- 4-Benzoylphenyl N-phenylcarbamate
- N-4-Benzoylphenyl methacrylamide
Uniqueness
This compound is unique due to its specific structure, which allows it to be used as a photoreactive probe in various applications. Its ability to form stable interactions with proteins and other biomolecules upon light exposure makes it valuable in scientific research.
Eigenschaften
CAS-Nummer |
65116-95-2 |
|---|---|
Molekularformel |
C25H23NO4 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(2S)-2-[3-(4-benzoylphenyl)propanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H23NO4/c27-23(26-22(25(29)30)17-19-7-3-1-4-8-19)16-13-18-11-14-21(15-12-18)24(28)20-9-5-2-6-10-20/h1-12,14-15,22H,13,16-17H2,(H,26,27)(H,29,30)/t22-/m0/s1 |
InChI-Schlüssel |
OIKQCYUAVLZRHZ-QFIPXVFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


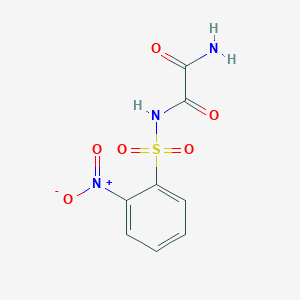
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)
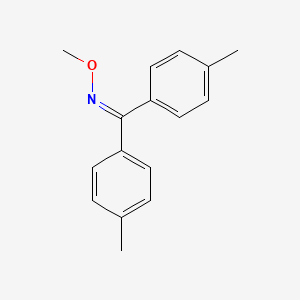
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
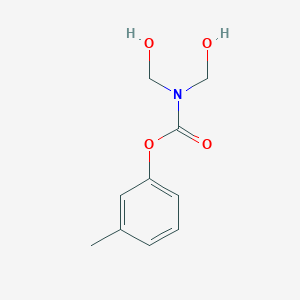
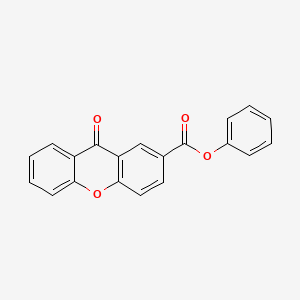
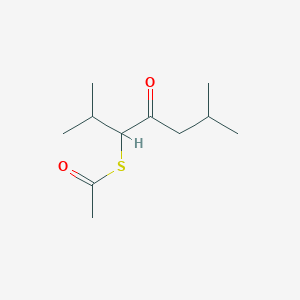
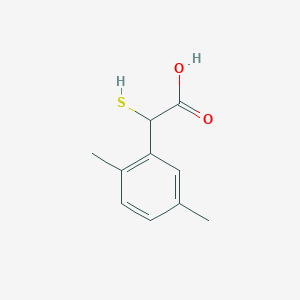
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
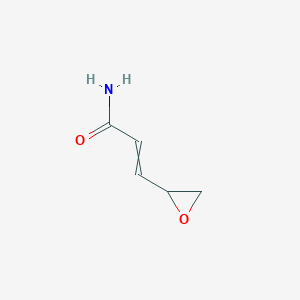
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
